1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine
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Overview
Description
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)ethanamine is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the boron-containing ring and subsequent functionalization to introduce the ethanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the boron-containing ring or other functional groups.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis and materials science.
Mechanism of Action
The mechanism of action of 1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine involves its interaction with molecular targets through its boron-containing ring and ethanamine group. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to form stable complexes with other molecules is key to its activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.0 decane
- (1S,2S,6S,8R)-4-Isobutyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0~2,6~]decane
Uniqueness
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine is unique due to its specific tricyclic structure and the presence of both boron and ethanamine functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMVYVLKQCECJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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